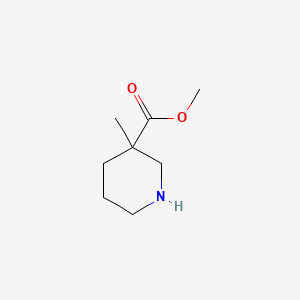

Methyl 3-methylpiperidine-3-carboxylate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

methyl 3-methylpiperidine-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15NO2/c1-8(7(10)11-2)4-3-5-9-6-8/h9H,3-6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QWGSXOQEGUGWMA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCCNC1)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301220575 | |

| Record name | 3-Piperidinecarboxylic acid, 3-methyl-, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301220575 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

157.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1206228-83-2 | |

| Record name | 3-Piperidinecarboxylic acid, 3-methyl-, methyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1206228-83-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Piperidinecarboxylic acid, 3-methyl-, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301220575 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | methyl 3-methylpiperidine-3-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to Methyl 3-Methylpiperidine-3-carboxylate: A Key Building Block in Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling the Potential of a Unique Scaffold

In the landscape of modern medicinal chemistry, the piperidine moiety stands as a cornerstone, embedded in the core of numerous approved pharmaceuticals. Its conformational flexibility and basic nitrogen atom allow for favorable interactions with a multitude of biological targets. The strategic substitution of the piperidine ring is a key aspect of drug design, enabling the fine-tuning of physicochemical properties and pharmacological activity. This guide delves into the technical intricacies of a particularly valuable, yet nuanced, derivative: Methyl 3-methylpiperidine-3-carboxylate.

This compound, featuring a quaternary carbon at the 3-position, presents a unique structural motif that imparts steric hindrance and conformational rigidity, properties that are highly sought after in the design of selective ligands. While a definitive, single CAS number for the racemic methyl ester is not prominently cited in major chemical databases, the core structure is well-documented through its ethyl ester and carboxylic acid precursors. For the purpose of this guide, we will focus on the technical data available for the closely related Ethyl 3-methylpiperidine-3-carboxylate (CAS No. 170843-43-3) and its enantiopure forms, such as (R)-Ethyl 3-methylpiperidine-3-carboxylate (CAS No. 297172-01-1) , to provide a comprehensive overview of the synthesis, properties, and applications of this important chemical scaffold.[1][2] The hydrochloride salt of the parent acid, 3-Methyl-3-piperidinecarboxylic acid hydrochloride , is also a commercially available starting material.

Physicochemical and Structural Characteristics

The introduction of a geminal methyl and carboxylate group at the 3-position of the piperidine ring has profound implications for its molecular properties. The presence of the quaternary center restricts bond rotation, leading to a more defined three-dimensional structure. This can be a significant advantage in drug design, as it reduces the entropic penalty upon binding to a biological target.

| Property | Value (for Ethyl 3-methylpiperidine-3-carboxylate) | Reference |

| Molecular Formula | C9H17NO2 | [2] |

| Molecular Weight | 171.24 g/mol | [2] |

| Appearance | White to yellow solid (for the hydrochloride salt) | [3] |

| SMILES | CCOC(=O)C1(C)CCCNC1 | [2] |

| InChI Key | LNANFKKPVLUIBX-UHFFFAOYSA-N | [2] |

Synthesis and Methodologies: A Rational Approach

The synthesis of this compound and its analogs typically starts from more readily available precursors, such as pyridine-3-carboxylic acid (nicotinic acid). A common strategy involves the creation of the quaternary center at a later stage of the synthesis. Below is a generalized, step-by-step protocol for the synthesis of the core 3-methylpiperidine-3-carboxylic acid scaffold, which can then be esterified to the desired methyl ester.

Experimental Protocol: Synthesis of 3-Methylpiperidine-3-carboxylic Acid

This protocol is a conceptualized pathway based on established organic chemistry principles.

-

N-Protection of Piperidine-3-carboxylic Acid:

-

Rationale: The secondary amine of the piperidine ring is a nucleophilic and basic site that can interfere with subsequent reactions. Protection with a suitable group, such as Boc (tert-butyloxycarbonyl), is crucial for directing reactivity to other parts of the molecule.

-

Procedure: To a solution of piperidine-3-carboxylic acid in a suitable solvent (e.g., a mixture of dioxane and water), add a base such as sodium hydroxide. Cool the mixture in an ice bath and add Di-tert-butyl dicarbonate (Boc-anhydride) portion-wise. Allow the reaction to warm to room temperature and stir overnight. Acidify the reaction mixture and extract the N-Boc-piperidine-3-carboxylic acid.

-

-

α-Methylation of the Carboxylic Acid:

-

Rationale: The creation of the quaternary center is achieved by deprotonation at the α-carbon to the carbonyl group, followed by quenching with an electrophilic methyl source. The use of a strong, non-nucleophilic base is essential for efficient deprotonation.

-

Procedure: In an inert atmosphere, dissolve the N-Boc-piperidine-3-carboxylic acid in an anhydrous aprotic solvent like tetrahydrofuran (THF) and cool to -78 °C. Add a strong base, such as lithium diisopropylamide (LDA), dropwise. After stirring for a period to allow for enolate formation, add a methylating agent like methyl iodide. Allow the reaction to slowly warm to room temperature.

-

-

Deprotection and Esterification:

-

Rationale: The final steps involve the removal of the N-Boc protecting group and the esterification of the carboxylic acid to the methyl ester.

-

Procedure: The N-Boc group can be removed under acidic conditions, for example, by treatment with trifluoroacetic acid (TFA) or hydrochloric acid in an appropriate solvent. Following deprotection, the resulting amino acid can be esterified using standard methods, such as Fischer-Speier esterification, by refluxing in methanol with a catalytic amount of strong acid (e.g., sulfuric acid).

-

Applications in Drug Discovery and Development

The unique structural features of this compound make it a valuable building block in the synthesis of complex molecules with therapeutic potential. The constrained conformation of the piperidine ring can lead to enhanced binding affinity and selectivity for target proteins.

-

Scaffold for Novel CNS Agents: The piperidine nucleus is a common feature in drugs targeting the central nervous system (CNS). Derivatives of 3-substituted piperidines have been explored for their activity as GABA uptake inhibitors and as ligands for various neurotransmitter receptors.[4] The introduction of a geminal methyl group at the 3-position can influence the lipophilicity and metabolic stability of a drug candidate, properties that are critical for CNS penetration and efficacy.

-

Chiral Building Block for Asymmetric Synthesis: The 3-position of the piperidine ring in this compound is a chiral center. Enantiomerically pure forms of this compound are highly valuable as starting materials for the asymmetric synthesis of complex chiral molecules. The use of a single enantiomer can lead to drugs with improved therapeutic indices and reduced side effects.

Safety, Handling, and Storage

As with any chemical reagent, proper safety precautions should be observed when handling this compound and its derivatives. Based on the data for related compounds, it should be handled in a well-ventilated area, and personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. For specific handling and storage information, it is always recommended to consult the Safety Data Sheet (SDS) provided by the supplier. The hydrochloride salt is typically a solid and should be stored in a cool, dry place.

Conclusion

This compound represents a valuable and versatile building block for the synthesis of novel and complex molecules with potential therapeutic applications. Its unique structural feature of a quaternary center at the 3-position of the piperidine ring imparts conformational rigidity and offers a strategic advantage in the design of selective and potent drug candidates. While the specific methyl ester may be less commonly cataloged than its ethyl counterpart, the underlying 3-methyl-3-carboxypiperidine scaffold is accessible through established synthetic routes. A thorough understanding of its synthesis, properties, and potential applications, as outlined in this guide, will empower researchers and drug development professionals to effectively utilize this promising chemical entity in their quest for new and improved medicines.

References

-

Molbase. 297172-01-1: 3-Piperidinecarboxylic acid, 3-methyl-, e…. [Link]

-

National Center for Biotechnology Information. Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. [Link]

-

PubChem. Methyl piperidine-3-carboxylate. [Link]

-

PubChem. Methyl piperidine-3-carboxylate hydrochloride. [Link]

-

White Rose eTheses Online. SYNTHESIS OF PIPERIDINES USING ORGANOMETALLIC CHEMISTRY. [Link]

- Google Patents. CN102174011A - Preparation method of 2-piperidinecarboxylic acid, 3-piperidinecarboxylic acid and 4-piperidinecarboxylic acid.

-

ResearchGate. The synthesis of piperidine carboxylic acids 3a-d and their acyl derivatives 5c, d. [Link]

-

PubChem. (R)-Ethyl 3-methylpiperidine-3-carboxylate. [Link]

Sources

- 1. Ethyl 3-methylpiperidine-3-carboxylate | 170843-43-3 [amp.chemicalbook.com]

- 2. 297172-01-1 | (R)-Ethyl 3-methylpiperidine-3-carboxylate | Chiral Building Blocks | Ambeed.com [ambeed.com]

- 3. Page loading... [guidechem.com]

- 4. Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates - PMC [pmc.ncbi.nlm.nih.gov]

Introduction: The Strategic Importance of the Piperidine Scaffold

An In-depth Technical Guide to (S)-Methyl piperidine-3-carboxylate for Advanced Research and Development

Executive Summary: (S)-Methyl piperidine-3-carboxylate, a chiral derivative of nipecotic acid, stands as a cornerstone building block in modern medicinal chemistry. Its rigid, three-dimensional piperidine scaffold, combined with a strategically positioned chiral center and a modifiable ester functional group, makes it an invaluable intermediate for the synthesis of complex, biologically active molecules. This guide provides a comprehensive technical overview of its properties, synthesis, and applications, tailored for researchers, scientists, and drug development professionals. We delve into the causality behind synthetic strategies, provide actionable experimental protocols, and explore its role in the development of therapeutics targeting the central nervous system and cancer.

The piperidine ring is one of the most prevalent saturated heterocyclic motifs found in pharmaceuticals and natural alkaloids.[1][2] Its non-planar, chair-like conformation provides a three-dimensional structure that allows for precise spatial orientation of substituents, enabling enhanced binding affinity and selectivity to biological targets compared to flat, aromatic systems.[3][4] The introduction of a chiral center, as seen in (S)-Methyl piperidine-3-carboxylate, further refines this structural advantage, allowing for stereospecific interactions with enzymes and receptors, a critical aspect of modern drug design.[4][5] This molecule is not merely an inert scaffold; it is a versatile starting point for creating diverse chemical entities with applications ranging from CNS disorders to oncology.[5][6]

Core Physicochemical and Spectroscopic Profile

The utility of a synthetic building block is fundamentally tied to its physical and chemical properties. (S)-Methyl piperidine-3-carboxylate is typically handled as its free base, a liquid, or as a more stable hydrochloride salt, which is a solid.[5][7] The hydrochloride salt form enhances solubility and stability for storage and formulation purposes.[5]

Table 1: Physicochemical and Computed Properties

| Property | (S)-Methyl piperidine-3-carboxylate (Free Base) | (S)-Methyl piperidine-3-carboxylate HCl | Source(s) |

| CAS Number | 276248-50-1 | 164323-84-6 | [5][8] |

| Molecular Formula | C₇H₁₃NO₂ | C₇H₁₄ClNO₂ | [8][9] |

| Molecular Weight | 143.18 g/mol | 179.64 g/mol | [8][9] |

| Appearance | Colorless to pale yellow liquid | White solid | [7][10] |

| Topological Polar Surface Area | 38.3 Ų | 38.3 Ų | [8][9] |

| Complexity | 125 | 125 | [8][9] |

| Storage Conditions | Store in freezer, under -20°C, inert atmosphere | Room temperature, dark place, inert atmosphere | [5][11][12] |

Spectroscopic Characterization

The structural integrity of (S)-Methyl piperidine-3-carboxylate is confirmed through standard spectroscopic methods.

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the piperidine ring protons, often as complex multiplets in the 1.6-3.4 ppm range, and a sharp singlet for the methyl ester protons around 3.7 ppm.[13]

-

¹³C NMR: The carbon spectrum will display signals for the piperidine ring carbons (typically 25-55 ppm), the ester methyl carbon (~52 ppm), and the carbonyl carbon (~175 ppm).[14]

-

Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak corresponding to its molecular weight, confirming the compound's identity.[15]

-

Infrared (IR) Spectroscopy: Key stretches include a strong C=O absorption for the ester group around 1730 cm⁻¹ and N-H stretching for the secondary amine around 3350 cm⁻¹.[16]

Synthesis Methodologies: From Precursor to Product

The synthesis of (S)-Methyl piperidine-3-carboxylate requires careful control to maintain the stereochemical integrity of the C3 chiral center. Several effective methods have been established.

Direct Esterification of (S)-Piperidine-3-carboxylic Acid

The most straightforward and cost-effective route is the direct Fischer esterification of its precursor, (S)-piperidine-3-carboxylic acid (also known as (S)-Nipecotic acid).[5]

Causality of Experimental Choices:

-

Catalyst: A strong acid catalyst, such as sulfuric acid (H₂SO₄), is essential to protonate the carboxylic acid's carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by methanol.[5]

-

Solvent & Reagent: Methanol serves as both the solvent and the esterifying reagent. Using it in large excess shifts the reaction equilibrium towards the product side, maximizing the yield according to Le Châtelier's principle.[5]

-

Temperature: Refluxing the reaction provides the necessary activation energy for the esterification to proceed at a reasonable rate while preserving the compound's stereochemistry.[5]

-

Workup: Neutralization with a weak base like sodium bicarbonate (NaHCO₃) is crucial to quench the acid catalyst and deprotonate the piperidine nitrogen, allowing for efficient extraction of the free base ester into an organic solvent like ethyl acetate.[5]

Step-by-Step Experimental Protocol: Direct Esterification

-

Setup: To a round-bottom flask equipped with a reflux condenser, add (S)-piperidine-3-carboxylic acid (1 equivalent).

-

Reagents: Add methanol (10-20 equivalents) to the flask. While stirring, slowly add concentrated sulfuric acid (0.1 equivalents) dropwise.

-

Reaction: Heat the mixture to reflux (approximately 65°C) and maintain for 8-12 hours. Monitor the reaction progress using thin-layer chromatography (TLC).

-

Workup: Once the reaction is complete, cool the mixture to room temperature. Carefully neutralize the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate until the pH is ~8.

-

Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x volume of methanol).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product. Further purification can be achieved via vacuum distillation or column chromatography.

Advanced Enantioselective Synthesis

For applications demanding the highest enantiopurity, modern catalytic methods offer elegant solutions. A notable example is the rhodium-catalyzed asymmetric reductive Heck reaction.[17][18] This approach starts from pyridine, a readily available achiral precursor, and uses a chiral ligand-metal complex to construct the chiral piperidine ring with high enantioselectivity.[17][18] While more complex, this method provides access to a wide array of 3-substituted chiral piperidines and is a testament to the power of asymmetric catalysis.[17]

Applications in Drug Discovery and Development

(S)-Methyl piperidine-3-carboxylate is a privileged scaffold whose derivatives have shown significant therapeutic potential. Its value lies in its ability to serve as a rigid, chiral template for building more complex molecules.

Inhibition of GABA Transporters for Neurological Disorders

Derivatives of piperidine-3-carboxylic acid are potent inhibitors of γ-aminobutyric acid (GABA) uptake.[19] Specifically, research has shown that N-substituted derivatives can selectively inhibit the GABA transporter mGAT4.[5] By blocking this transporter, the concentration of the inhibitory neurotransmitter GABA in the synaptic cleft increases, which is a key mechanism for treating neurological conditions like epilepsy and anxiety.[5] The (S)-enantiomer often shows significantly higher binding affinity compared to the (R)-form, highlighting the importance of stereochemistry in drug design.[5]

Precursor for Anticancer Agents

The piperidine scaffold is also utilized in the development of anticancer therapeutics. (S)-Methyl piperidine-3-carboxylate serves as a precursor for molecules designed to inhibit specific targets like the c-Met kinase.[5] The c-Met pathway is often dysregulated in various cancers, and its inhibition can halt tumor growth and proliferation. The specific stereochemistry and conformation provided by the (S)-piperidine core are crucial for achieving potent and selective inhibition of the kinase's ATP-binding pocket.

Safety, Handling, and Storage

As with any laboratory chemical, proper handling of (S)-Methyl piperidine-3-carboxylate and its salts is imperative.

-

Hazard Identification: The hydrochloride salt is classified as harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[9]

-

Personal Protective Equipment (PPE): Always use appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat. When handling the solid hydrochloride salt, a dust mask is recommended.[20]

-

Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of vapors or dust. Avoid contact with skin and eyes.[20][21]

-

Storage: The free base should be stored in a freezer under an inert atmosphere to prevent degradation.[11][12] The hydrochloride salt is more stable and can be stored at room temperature in a tightly sealed container in a dry, dark place.[5]

Conclusion

(S)-Methyl piperidine-3-carboxylate is a quintessential example of a chiral building block that has empowered significant advances in medicinal chemistry. Its well-defined three-dimensional structure provides an ideal starting point for the rational design of potent and selective therapeutic agents. A thorough understanding of its physicochemical properties, synthetic routes, and biological applications is essential for any scientist working to develop next-generation pharmaceuticals for complex diseases. As synthetic methodologies become more advanced, the utility and applications of this versatile scaffold are poised to expand even further.

References

- 1. mdpi.com [mdpi.com]

- 2. lifechemicals.com [lifechemicals.com]

- 3. Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of meth ... - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D2MD00239F [pubs.rsc.org]

- 4. thieme-connect.com [thieme-connect.com]

- 5. benchchem.com [benchchem.com]

- 6. (S)-Methyl piperidine-3-carboxylate [myskinrecipes.com]

- 7. Page loading... [guidechem.com]

- 8. (S)-Methyl piperidine-3-carboxylate | C7H13NO2 | CID 18727136 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Methyl piperidine-3-carboxylate hydrochloride | C7H14ClNO2 | CID 16336093 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. indiamart.com [indiamart.com]

- 11. Methyl piperidine-3-carboxylate | 50585-89-2 [chemicalbook.com]

- 12. Methyl piperidine-3-carboxylate | 50585-89-2 [sigmaaldrich.com]

- 13. CN106831540A - It is a kind ofï¼Sï¼The preparation method of 3 piperidine carboxylic acids - Google Patents [patents.google.com]

- 14. Methyl piperidine-3-carboxylate | C7H13NO2 | CID 351626 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. US4435572A - Synthesis of ethyl-4(3'-methoxyphenyl)-1-methyl piperidine-3-carboxylate - Google Patents [patents.google.com]

- 17. Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine [organic-chemistry.org]

- 18. pubs.acs.org [pubs.acs.org]

- 19. Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates - PMC [pmc.ncbi.nlm.nih.gov]

- 20. combi-blocks.com [combi-blocks.com]

- 21. echemi.com [echemi.com]

Synthesis of Racemic Methyl 3-Methylpiperidine-3-carboxylate: An In-depth Technical Guide

Foreword: The Strategic Importance of Substituted Piperidines

The piperidine moiety is a cornerstone in modern medicinal chemistry, appearing in a vast array of pharmaceuticals and biologically active compounds. Its rigid, saturated heterocyclic structure provides a valuable scaffold for orienting functional groups in three-dimensional space, enabling precise interactions with biological targets. The introduction of substituents onto the piperidine ring, such as the methyl and carboxylate groups in methyl 3-methylpiperidine-3-carboxylate, allows for the fine-tuning of physicochemical properties like lipophilicity, basicity, and metabolic stability. This guide provides a comprehensive overview of a robust and logical synthetic pathway to racemic this compound, a valuable building block for drug discovery and development. The presented synthesis is grounded in well-established chemical principles and offers insights into the practical considerations for each synthetic step.

Strategic Overview of the Synthesis

The synthesis of racemic this compound can be efficiently achieved through a three-stage process, commencing with the commercially available methyl piperidine-3-carboxylate. The core of this strategy lies in the regioselective methylation of the carbon atom at the 3-position of the piperidine ring. To achieve this, the secondary amine of the piperidine must first be protected to prevent undesired N-methylation. Following the crucial C-3 methylation, the protecting group is removed to yield the final target compound.

This synthetic approach is summarized in the following workflow:

Caption: Overall synthetic workflow for racemic this compound.

Stage 1: N-Protection of Methyl Piperidine-3-carboxylate

Principle and Rationale

The first critical step in this synthesis is the protection of the secondary amine of the starting material, methyl piperidine-3-carboxylate. This is necessary because the conditions required for the subsequent C-3 methylation (i.e., the use of a strong base) would otherwise lead to deprotonation and subsequent methylation of the nitrogen atom, resulting in the formation of N-methylated byproducts. The tert-butyloxycarbonyl (Boc) group is an ideal choice for this purpose due to its stability under a wide range of reaction conditions and its facile removal under acidic conditions.

The reaction involves the treatment of methyl piperidine-3-carboxylate with di-tert-butyl dicarbonate ((Boc)₂O) in the presence of a mild base, such as triethylamine or sodium bicarbonate. The base serves to neutralize the acidic byproduct of the reaction.

Caption: General scheme for the N-Boc protection of methyl piperidine-3-carboxylate.

Experimental Protocol

| Reagent/Solvent | Molar Eq. | MW ( g/mol ) | Amount |

| Methyl piperidine-3-carboxylate HCl | 1.0 | 179.64 | 10.0 g |

| Dichloromethane (DCM) | - | 84.93 | 100 mL |

| Triethylamine (TEA) | 2.2 | 101.19 | 15.4 mL |

| Di-tert-butyl dicarbonate ((Boc)₂O) | 1.1 | 218.25 | 13.3 g |

Procedure:

-

To a stirred suspension of methyl piperidine-3-carboxylate hydrochloride (10.0 g) in dichloromethane (100 mL) at 0 °C (ice bath), slowly add triethylamine (15.4 mL).

-

Stir the mixture at 0 °C for 15 minutes to ensure complete neutralization.

-

Add di-tert-butyl dicarbonate (13.3 g) portion-wise to the reaction mixture at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 16 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction with the addition of water (50 mL).

-

Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 50 mL).

-

Combine the organic layers, wash with brine (50 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield N-Boc-methyl piperidine-3-carboxylate as a crude product, which can often be used in the next step without further purification.

Stage 2: C-3 Methylation via Enolate Formation

Principle and Rationale

This stage constitutes the key bond-forming step in the synthesis. The strategy involves the deprotonation of the α-carbon to the ester carbonyl group to form a resonance-stabilized enolate anion. This nucleophilic enolate is then reacted with a methylating agent, such as methyl iodide, in an SN2 reaction to introduce the methyl group at the 3-position.

A strong, non-nucleophilic base is required to efficiently generate the enolate without competing with the ester functionality. Lithium diisopropylamide (LDA) or sodium hexamethyldisilazide (NaHMDS) are commonly employed for this purpose. The reaction is typically carried out at low temperatures (e.g., -78 °C) to minimize side reactions.

Caption: Mechanism of C-3 methylation via enolate formation and alkylation.

Experimental Protocol

| Reagent/Solvent | Molar Eq. | MW ( g/mol ) | Amount |

| N-Boc-methyl piperidine-3-carboxylate | 1.0 | 243.31 | 10.0 g |

| Anhydrous Tetrahydrofuran (THF) | - | 72.11 | 150 mL |

| Lithium diisopropylamide (LDA) (2.0 M in THF) | 1.1 | 107.12 | 22.6 mL |

| Methyl Iodide (MeI) | 1.2 | 141.94 | 3.0 mL |

Procedure:

-

Dissolve N-Boc-methyl piperidine-3-carboxylate (10.0 g) in anhydrous THF (150 mL) in a flame-dried, three-necked flask under an inert atmosphere (argon or nitrogen).

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Slowly add LDA solution (22.6 mL, 2.0 M in THF) dropwise to the stirred solution, maintaining the temperature at -78 °C.

-

Stir the reaction mixture at -78 °C for 1 hour to ensure complete enolate formation.

-

Add methyl iodide (3.0 mL) dropwise to the reaction mixture at -78 °C.

-

Continue stirring at -78 °C for 2 hours, then allow the reaction to slowly warm to room temperature and stir overnight.

-

Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (50 mL).

-

Extract the mixture with ethyl acetate (3 x 75 mL).

-

Combine the organic layers, wash with brine (50 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford pure N-Boc-methyl 3-methylpiperidine-3-carboxylate.

Stage 3: N-Deprotection to Yield the Final Product

Principle and Rationale

The final step in the synthesis is the removal of the N-Boc protecting group to yield the target racemic this compound. The Boc group is labile to acidic conditions, which cleave the tert-butyl carbamate to release the free amine, isobutylene, and carbon dioxide. Common reagents for this transformation include trifluoroacetic acid (TFA) in dichloromethane (DCM) or a solution of hydrogen chloride (HCl) in an organic solvent like dioxane or methanol.[1][2][3][4]

Caption: Acid-catalyzed deprotection of the N-Boc group.

Experimental Protocol

| Reagent/Solvent | Molar Eq. | MW ( g/mol ) | Amount |

| N-Boc-methyl 3-methylpiperidine-3-carboxylate | 1.0 | 257.34 | 5.0 g |

| Dichloromethane (DCM) | - | 84.93 | 25 mL |

| Trifluoroacetic Acid (TFA) | 10 | 114.02 | 14.8 mL |

Procedure:

-

Dissolve N-Boc-methyl 3-methylpiperidine-3-carboxylate (5.0 g) in dichloromethane (25 mL) in a round-bottom flask at 0 °C (ice bath).

-

Slowly add trifluoroacetic acid (14.8 mL) to the stirred solution.

-

Remove the ice bath and stir the reaction mixture at room temperature for 2 hours.

-

Monitor the deprotection by TLC until the starting material is consumed.

-

Concentrate the reaction mixture under reduced pressure to remove the excess TFA and DCM.

-

Dissolve the residue in dichloromethane (50 mL) and wash with a saturated aqueous solution of sodium bicarbonate (2 x 50 mL) to neutralize any remaining acid.

-

Separate the organic layer, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield racemic this compound. The product can be further purified by distillation or chromatography if necessary.

Characterization Data (Predicted)

-

¹H NMR (CDCl₃, 400 MHz): δ 3.70 (s, 3H, OCH₃), 3.10-2.90 (m, 2H), 2.80-2.60 (m, 2H), 2.00-1.80 (m, 2H), 1.70-1.50 (m, 3H, NH and CH₂), 1.25 (s, 3H, CH₃).

-

¹³C NMR (CDCl₃, 100 MHz): δ 175.5, 52.0, 48.0, 46.5, 45.0, 30.0, 25.0, 22.0.

-

Mass Spectrometry (ESI+): m/z 158.11 [M+H]⁺.

Conclusion and Future Perspectives

The synthetic route detailed in this guide provides a reliable and scalable method for the preparation of racemic this compound. Each stage employs well-understood and high-yielding chemical transformations, ensuring the accessibility of this valuable building block for research and development. The principles of N-protection, enolate alkylation, and deprotection are fundamental in organic synthesis and can be adapted for the preparation of a wide range of substituted piperidine derivatives. Future work could focus on the development of an asymmetric variant of this synthesis to access enantiomerically pure forms of the target molecule, which would be of significant interest for the development of chiral pharmaceuticals.

References

An In-depth Technical Guide to the Physicochemical and Chemical Properties of Methyl Nipecotate Derivatives

Foreword: The Strategic Imperative of Physicochemical Profiling in Drug Discovery

In the landscape of modern drug development, the adage ‘fail fast, fail cheap’ has never been more pertinent. The journey from a promising hit compound to a viable clinical candidate is fraught with challenges, a significant portion of which are rooted in suboptimal physicochemical properties. For researchers and drug development professionals working with scaffolds such as methyl nipecotate and its derivatives—a class of compounds with significant potential in neuroscience and other therapeutic areas—a deep understanding of their fundamental properties is not merely academic; it is a critical determinant of success.[1]

This guide is structured to provide not just a compilation of data, but a strategic framework for evaluating methyl nipecotate derivatives. We will delve into the causality behind experimental choices, presenting protocols as self-validating systems that generate robust and reproducible data. Our focus will be on the core tenets of scientific integrity, ensuring that every piece of information is grounded in authoritative sources and practical, field-proven insights.

The Methyl Nipecotate Scaffold: A Versatile Building Block

Methyl nipecotate, the methyl ester of nipecotic acid (piperidine-3-carboxylic acid), serves as a crucial starting material in the synthesis of a diverse array of biologically active molecules.[2][3][4] Its piperidine core is a common motif in many central nervous system (CNS) active agents. The derivatization of this scaffold, often at the piperidine nitrogen, allows for the modulation of its pharmacological and physicochemical properties to optimize for specific therapeutic targets.[2][5]

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Structure |

| Methyl Nipecotate | C7H13NO2 | 143.18 | (Structure to be visualized) |

| Ethyl Nipecotate | C8H15NO2 | 157.21 | (Structure to be visualized) |

| 1-Methyl-nipecotic acid methyl ester | C8H15NO2 | 157.21 | (Structure to be visualized) |

Note: The properties of ethyl nipecotate and N-methylated methyl nipecotate are often used as surrogates in the literature due to their structural similarity and prevalence in synthetic schemes.[6][7][8]

Aqueous Solubility: The Gateway to Bioavailability

Aqueous solubility is a paramount physical property that dictates the dissolution rate and ultimately the bioavailability of an orally administered drug. Poor solubility can lead to erratic absorption and insufficient drug concentration at the target site.[9][10] For methyl nipecotate derivatives, which may target the CNS, sufficient solubility in physiological media is essential for both formulation and in vivo efficacy.

Experimental Determination of Thermodynamic Solubility: The Shake-Flask Method

The shake-flask method remains the gold standard for determining thermodynamic (equilibrium) solubility due to its reliability for a wide range of compounds.[9][11] The core principle is to allow a compound to reach equilibrium between its solid state and a saturated solution.

-

Preparation of Saturated Solution: Add an excess amount of the methyl nipecotate derivative to a known volume of the test medium (e.g., phosphate-buffered saline, pH 7.4) in a sealed, inert container. The excess solid is crucial to ensure equilibrium is reached.[9]

-

Equilibration: Agitate the suspension at a constant temperature (typically 25°C or 37°C) for a prolonged period (e.g., 24-72 hours) to ensure equilibrium is achieved.[12]

-

Phase Separation: Separate the undissolved solid from the solution via centrifugation and/or filtration. Care must be taken to avoid precipitation of the supersaturated solution during this step.

-

Quantification: Analyze the concentration of the dissolved compound in the clear supernatant using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[13][14]

-

Data Analysis: The measured concentration represents the thermodynamic solubility of the compound in the specific medium at that temperature.

Causality in Experimental Design: The choice of a prolonged equilibration time is to ensure that the system truly reaches thermodynamic equilibrium, avoiding the overestimation of solubility that can occur with metastable solid forms which might be present initially.[14] The use of HPLC for quantification provides high sensitivity and specificity, allowing for accurate measurement even for poorly soluble compounds.[13]

High-Throughput Kinetic Solubility Assays

In early discovery, where compound availability is limited, kinetic solubility assays are often employed.[14] These methods, while not providing the true thermodynamic solubility, offer a rapid assessment of a compound's dissolution characteristics. A common approach involves adding a concentrated DMSO stock solution of the test compound to an aqueous buffer and monitoring for precipitation.[14]

Ionization Constant (pKa): The Driver of pH-Dependent Behavior

The pKa is the pH at which a molecule exists in a 50:50 ratio of its ionized and non-ionized forms.[15] For methyl nipecotate derivatives, which typically contain a basic piperidine nitrogen, the pKa is critical in determining their solubility, lipophilicity, and interaction with biological targets across different pH environments of the body (e.g., stomach, intestine, blood).

Experimental Determination of pKa: Potentiometric Titration

Potentiometric titration is a highly accurate and widely used method for pKa determination.[16][17][18] It involves the gradual addition of an acid or base to a solution of the compound and monitoring the resulting pH change.

-

Sample Preparation: Dissolve a precise amount of the methyl nipecotate derivative in a suitable solvent (often a co-solvent system like methanol/water for less soluble compounds) to a known concentration (e.g., 1 mM).[16][17]

-

Initial pH Adjustment: Adjust the initial pH of the solution to be well below the expected pKa (for a basic group) using a standardized acid (e.g., 0.1 M HCl).[16][17]

-

Titration: Gradually add a standardized base (e.g., 0.1 M NaOH) in small, precise increments.

-

pH Measurement: Record the pH of the solution after each addition of the titrant, ensuring the reading has stabilized.[17]

-

Data Analysis: Plot the pH versus the volume of titrant added. The pKa is determined from the inflection point of the resulting titration curve. This can be done by finding the pH at which half of the compound has been neutralized.

Causality in Experimental Design: The use of a co-solvent is a pragmatic choice for compounds with low aqueous solubility, allowing for a sufficient concentration to be analyzed.[18] Adjusting the initial pH ensures that the titration starts from a point where the basic nitrogen is fully protonated, allowing for the observation of the complete deprotonation event.

Lipophilicity (LogP/LogD): A Key to Membrane Permeability

Lipophilicity, the affinity of a molecule for a lipid-like environment, is a critical determinant of its ability to cross biological membranes, including the blood-brain barrier. It is commonly expressed as the logarithm of the partition coefficient (LogP) between n-octanol and water.[11][19] For ionizable molecules like methyl nipecotate derivatives, the distribution coefficient (LogD) at a specific pH (e.g., 7.4) is a more physiologically relevant parameter.[13]

Experimental Determination of LogP/LogD: Shake-Flask Method

Similar to solubility determination, the shake-flask method is the traditional and most reliable technique for measuring LogP.[11][20]

-

Phase Preparation: Pre-saturate n-octanol with water (or buffer for LogD) and water (or buffer) with n-octanol to ensure thermodynamic equilibrium.

-

Partitioning: Dissolve the methyl nipecotate derivative in one of the phases and add a known volume of the other phase.

-

Equilibration: Shake the biphasic system for a sufficient time to allow the compound to partition between the two phases until equilibrium is reached.

-

Phase Separation: Separate the n-octanol and aqueous layers by centrifugation.

-

Quantification: Determine the concentration of the compound in each phase using a suitable analytical method like HPLC-UV.[13]

-

Calculation:

Data Presentation:

| Derivative | Predicted/Experimental LogP | Method | Source |

| Ethyl N-methylpiperidine-3-carboxylate | 0.8913 | Computational | [6] |

| Ethyl nipecotate | 1.15 | Experimental | [21] |

| Methyl nicotinate | 0.8 | Experimental | [22] |

Note: The LogP values of methyl nipecotate derivatives are expected to vary significantly based on the nature of the substituents. More lipophilic substituents will generally lead to higher LogP values.[5]

Chemical Stability: Ensuring Integrity and Shelf-Life

The chemical stability of a drug candidate in various environments is crucial for its development, formulation, and storage.[23][24] Degradation can lead to a loss of potency and the formation of potentially toxic impurities. For methyl nipecotate derivatives, the ester functionality can be susceptible to hydrolysis, particularly at non-neutral pH.

Experimental Assessment of Chemical Stability

A common approach to assessing chemical stability involves incubating the compound in aqueous buffers of different pH values (e.g., acidic, neutral, and basic) at a controlled temperature and monitoring its concentration over time.[23]

-

Solution Preparation: Prepare solutions of the methyl nipecotate derivative at a known concentration in a series of aqueous buffers (e.g., pH 4, 7.4, and 9) and in the presence of oxidative (e.g., H2O2) and photolytic stress conditions.[23]

-

Incubation: Incubate the solutions at a controlled temperature (e.g., 37°C or under accelerated conditions like 50°C).[25]

-

Time-Point Sampling: At predefined time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw aliquots from each solution.[23]

-

Reaction Quenching: Immediately quench the degradation reaction in the aliquots, for example, by dilution with a cold organic solvent like methanol.[23]

-

Analysis: Analyze the samples using a stability-indicating HPLC method, preferably with mass spectrometric detection (LC-MS), to quantify the remaining parent compound and identify any degradation products.[23]

-

Data Analysis: Plot the percentage of the parent compound remaining against time for each condition to determine the degradation kinetics.

Causality in Experimental Design: The use of a range of pH values is essential to understand the susceptibility of the ester group to acid- and base-catalyzed hydrolysis. LC-MS is the preferred analytical technique as it not only quantifies the parent compound but also provides structural information about the degradation products, which is critical for understanding the degradation pathways.[23]

Conclusion: An Integrated Physicochemical Profile for Informed Drug Design

The successful advancement of a methyl nipecotate derivative from a promising lead to a clinical candidate is contingent upon a thorough understanding and optimization of its physicochemical properties. The experimental protocols and strategic considerations outlined in this guide provide a robust framework for generating the critical data needed for informed decision-making. By integrating solubility, pKa, lipophilicity, and stability data, researchers can build a comprehensive profile of their compounds, enabling the rational design of molecules with a higher probability of success in the complex journey of drug development.

References

-

Longdom Publishing. (n.d.). Enhancing Reliability and Efficiency in LogP Determination Techniques for Typical Drugs. Retrieved from [Link]

-

Bharate, S. S., & Vishwakarma, R. A. (2016). Determining Partition Coefficient (Log P), Distribution Coefficient (Log D) and Ionization Constant (pKa) in Early Drug Discovery. Combinatorial Chemistry & High Throughput Screening, 19(5), 346–354. Retrieved from [Link]

-

Fakhree, M. A. A., et al. (2010). Experimental and Computational Methods Pertaining to Drug Solubility. ResearchGate. Retrieved from [Link]

-

Creative Bioarray. (n.d.). Protocol for Determining pKa Using Potentiometric Titration. Retrieved from [Link]

-

Computational Chemistry. (2022). Compound solubility measurements for early drug discovery. Retrieved from [Link]

-

SlideShare. (2013). SOLUBILITY DETERMINATION IN DRUG DISCOVERY AND DEVELOPMENT. Retrieved from [Link]

-

DergiPark. (2024). Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. Retrieved from [Link]

-

Encyclopedia.pub. (2022). Methods for Determination of Lipophilicity. Retrieved from [Link]

-

Lund University Publications. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Retrieved from [Link]

-

IIP Series. (2024). CHEMICAL STABILITY OF DRUGS. Retrieved from [Link]

-

Dow Development Labs. (n.d.). Ask a Formulator: What is the Purpose and Approach to Solubility Studies? Retrieved from [Link]

-

MDPI. (2021). Low Field NMR Determination of pKa Values for Hydrophilic Drugs for Students in Medicinal Chemistry. Retrieved from [Link]

-

ResearchGate. (2017). Overview on chromatographic and potentiometric based approaches for pKa determination of sparingly soluble substances. Retrieved from [Link]

-

bioRxiv. (2024). Synthesis and Biological Evaluation of Nipecotic Acid Derivatives with Terminally Double-Substituted Allenic Spacers as mGAT4 Inhibitors. Retrieved from [Link]

-

PubChem. (n.d.). Methyl Nicotinate. Retrieved from [Link]

-

PubMed. (2017). Development of Highly Potent GAT1 Inhibitors: Synthesis of Nipecotic Acid Derivatives with N-Arylalkynyl Substituents. Retrieved from [Link]

-

ChemBK. (n.d.). METHYL PIPERIDINE-3-CARBOXYLATE. Retrieved from [Link]

-

Wikipedia. (n.d.). Methyl nicotinate. Retrieved from [Link]

-

NIH. (2023). Development and Test of Highly Accurate Endpoint Free Energy Methods. 2: Prediction of logarithm of n-octanol-water partition coefficient (logP) for druglike molecules using MM-PBSA method. Retrieved from [Link]

-

ACD/Labs. (n.d.). LogP—Making Sense of the Value. Retrieved from [Link]

-

International Journal of Innovative Research and Scientific Studies. (2024). Ionization constants (pKa) in pharmaceutical chemistry: Experimental and computational determination in drug discovery and development. Retrieved from [Link]

-

EMA. (2003). Q 1 A (R2) Stability Testing of new Drug Substances and Products. Retrieved from [Link]

-

ResearchGate. (2021). Methods and Protocols for Drug Stability Studies. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis of the N-substituted nipecotic acid ethyl esters 12 a-k and.... Retrieved from [Link]

-

PubMed Central. (2022). Nipecotic Acid Derivatives as Potent Agents against Neurodegeneration: A Preliminary Study. Retrieved from [Link]

-

ChemBK. (n.d.). Ethyl nipecotate. Retrieved from [Link]

-

ResearchGate. (n.d.). The Resolusion of Ethyl (S)-Nipecotate and the New Synthesis of Ethyl-1- (2-Thiopheneacetyl)-3-Piperidine Carboxylate. Retrieved from [Link]

-

QbD Group. (2024). How to create a GMP-Compliant Stability Protocol? Retrieved from [Link]

-

Ivy Fine Chemicals. (n.d.). (R)-Methyl nipecotate. Retrieved from [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. biorxiv.org [biorxiv.org]

- 3. Development of Highly Potent GAT1 Inhibitors: Synthesis of Nipecotic Acid Derivatives with N-Arylalkynyl Substituents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Ethyl Nipecotate - SRIRAMCHEM [sriramchem.com]

- 5. Nipecotic Acid Derivatives as Potent Agents against Neurodegeneration: A Preliminary Study - PMC [pmc.ncbi.nlm.nih.gov]

- 6. chemscene.com [chemscene.com]

- 7. Ethyl 1-methylnipecotate | 5166-67-6 [chemicalbook.com]

- 8. chembk.com [chembk.com]

- 9. researchgate.net [researchgate.net]

- 10. lifechemicals.com [lifechemicals.com]

- 11. encyclopedia.pub [encyclopedia.pub]

- 12. lup.lub.lu.se [lup.lub.lu.se]

- 13. Determining Partition Coefficient (Log P), Distribution Coefficient (Log D) and Ionization Constant (pKa) in Early Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. pharmatutor.org [pharmatutor.org]

- 15. ijirss.com [ijirss.com]

- 16. creative-bioarray.com [creative-bioarray.com]

- 17. dergipark.org.tr [dergipark.org.tr]

- 18. bulletin.mfd.org.mk [bulletin.mfd.org.mk]

- 19. acdlabs.com [acdlabs.com]

- 20. longdom.org [longdom.org]

- 21. Ethyl nipecotate | 5006-62-2 [chemicalbook.com]

- 22. Methyl Nicotinate | C7H7NO2 | CID 7151 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 23. enamine.net [enamine.net]

- 24. iipseries.org [iipseries.org]

- 25. researchgate.net [researchgate.net]

An In-depth Technical Guide to Methyl 3-methylpiperidine-3-carboxylate: Synthesis, Characterization, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the Piperidine Scaffold

The piperidine ring, a saturated six-membered heterocycle containing a nitrogen atom, is a cornerstone of modern medicinal chemistry.[1][2] Its prevalence in over twenty classes of pharmaceuticals and numerous alkaloids underscores its importance as a privileged scaffold in drug design.[1] The conformational flexibility of the piperidine ring, coupled with its ability to present substituents in well-defined three-dimensional space, allows for precise interactions with biological targets. This has led to its incorporation into a vast array of therapeutic agents, including those targeting the central nervous system (CNS), cancer, and infectious diseases. The strategic substitution on the piperidine core is a key element in modulating pharmacological activity, pharmacokinetic properties, and target selectivity.

This guide focuses on a specific, synthetically valuable derivative: Methyl 3-methylpiperidine-3-carboxylate . The introduction of a methyl group at the 3-position, alongside the carboxylate functionality, creates a quaternary center, adding steric complexity and influencing the molecule's conformational preferences. This structural feature can be exploited by medicinal chemists to probe the binding pockets of enzymes and receptors, potentially leading to enhanced potency and selectivity of drug candidates.

This document provides a comprehensive overview of this compound, detailing its physicochemical properties, plausible synthetic routes with in-depth mechanistic discussions, analytical characterization, and potential applications in drug discovery and development.

Physicochemical and Structural Properties

The structural formula of this compound features a piperidine ring with a methyl group and a methyl carboxylate group both attached to the C3 position.

Structural Formula:

While specific experimental data for this compound is not widely published, its properties can be inferred from its structure and data from closely related analogs.

| Property | Predicted Value/Information | Source/Rationale |

| Molecular Formula | C₈H₁₅NO₂ | Based on structural formula |

| Molecular Weight | 157.21 g/mol | Calculated from molecular formula |

| CAS Number | Not readily available | Indicates the compound is not commonly commercialized |

| Appearance | Colorless to pale yellow liquid or low-melting solid | Inferred from similar piperidine esters[3] |

| Boiling Point | Estimated >180 °C at atmospheric pressure | Extrapolated from related compounds |

| Solubility | Soluble in common organic solvents (e.g., methanol, ethanol, dichloromethane) | Based on the organic nature of the molecule |

| pKa (of conjugate acid) | ~9-10 | Typical for a secondary amine in a piperidine ring |

Synthesis of this compound: A Proposed Pathway

The synthesis of this compound can be logically approached in two main stages: the formation of the precursor acid, 3-methylpiperidine-3-carboxylic acid, followed by its esterification.

Part 1: Synthesis of 3-Methylpiperidine-3-carboxylic Acid

A plausible synthetic route to the precursor acid involves the alkylation of a suitable piperidine-3-carboxylate derivative. This approach leverages the acidity of the α-proton to the ester group.

Experimental Protocol:

-

N-Protection: The secondary amine of the piperidine ring is first protected to prevent side reactions in the subsequent alkylation step. A common and effective protecting group for this purpose is the tert-butoxycarbonyl (Boc) group.

-

Rationale: The Boc group is stable under the basic conditions required for alkylation but can be readily removed under acidic conditions.

-

Procedure: To a solution of methyl piperidine-3-carboxylate in dichloromethane (DCM), add a base such as triethylamine (Et₃N), followed by the dropwise addition of di-tert-butyl dicarbonate ((Boc)₂O) at 0 °C. The reaction is typically stirred at room temperature until completion.

-

-

α-Methylation: The N-protected piperidine ester is then deprotonated at the C3 position using a strong, non-nucleophilic base, followed by quenching with an electrophilic methyl source.

-

Rationale: Lithium diisopropylamide (LDA) is a strong base capable of deprotonating the α-carbon of the ester, forming a lithium enolate. The bulky nature of LDA minimizes side reactions. Methyl iodide serves as an efficient source of an electrophilic methyl group. The reaction is performed at low temperatures (-78 °C) to control reactivity and prevent side reactions.

-

Procedure: A solution of methyl 1-(tert-butoxycarbonyl)piperidine-3-carboxylate in anhydrous tetrahydrofuran (THF) is cooled to -78 °C. A solution of LDA in THF is then added dropwise, and the mixture is stirred for a period to allow for enolate formation. Methyl iodide is then added, and the reaction is slowly warmed to room temperature.

-

-

Hydrolysis and Deprotection: The final step to obtain the precursor acid is the simultaneous hydrolysis of the methyl ester and removal of the Boc protecting group under acidic conditions.

-

Rationale: Heating the methylated intermediate in the presence of a strong acid, such as hydrochloric acid (HCl), will hydrolyze the ester to the carboxylic acid and cleave the Boc group.

-

Procedure: The crude methyl 1-(tert-butoxycarbonyl)-3-methylpiperidine-3-carboxylate is refluxed in aqueous HCl. After cooling, the product, 3-methylpiperidine-3-carboxylic acid, can be isolated, often as its hydrochloride salt.[4]

-

Part 2: Fischer Esterification to this compound

The final step is the conversion of the carboxylic acid to the corresponding methyl ester. The Fischer esterification is a classic and cost-effective method for this transformation.[5]

Experimental Protocol:

-

Reaction Setup: 3-Methylpiperidine-3-carboxylic acid (or its hydrochloride salt) is dissolved or suspended in a large excess of methanol, which serves as both the reactant and the solvent. A catalytic amount of a strong acid, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH), is added.[6]

-

Rationale: The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the methanol. The large excess of methanol helps to drive the equilibrium towards the formation of the ester, in accordance with Le Châtelier's principle.[7]

-

-

Reaction and Workup: The mixture is heated to reflux for several hours. After cooling, the excess methanol is removed under reduced pressure. The residue is then taken up in an organic solvent and washed with an aqueous basic solution (e.g., saturated sodium bicarbonate) to neutralize the acid catalyst and remove any unreacted carboxylic acid. The organic layer is then dried and concentrated to yield the crude product.

-

Purification: The crude this compound can be purified by distillation under reduced pressure or by column chromatography on silica gel.

Analytical Characterization

The structure of the synthesized this compound would be confirmed using a combination of spectroscopic techniques. Based on data from analogous structures, the following spectral characteristics are expected:

¹H NMR Spectroscopy:

-

-OCH₃ (ester): A sharp singlet around 3.7 ppm.

-

-CH₃ (at C3): A singlet around 1.2-1.5 ppm.

-

Piperidine ring protons (-CH₂-): A series of complex multiplets between approximately 1.5 and 3.5 ppm. The absence of a proton at C3 will simplify the spectrum compared to the unsubstituted analog.

-

-NH: A broad singlet, the chemical shift of which is dependent on concentration and solvent.

¹³C NMR Spectroscopy:

-

C=O (ester): A signal in the range of 170-175 ppm.

-

-OCH₃ (ester): A signal around 52 ppm.

-

C3 (quaternary carbon): A signal in the range of 40-50 ppm.

-

-CH₃ (at C3): A signal in the aliphatic region, likely between 20-30 ppm.

-

Piperidine ring carbons (-CH₂-): Signals in the range of 25-55 ppm.

Infrared (IR) Spectroscopy:

-

C=O stretch (ester): A strong, sharp absorption band around 1730-1740 cm⁻¹.

-

N-H stretch: A moderate, somewhat broad absorption in the region of 3300-3500 cm⁻¹.

-

C-H stretch (aliphatic): Multiple bands in the region of 2800-3000 cm⁻¹.

Mass Spectrometry (MS):

-

The electron ionization (EI) mass spectrum would be expected to show a molecular ion peak (M⁺) corresponding to the molecular weight of 157.21. Common fragmentation patterns for piperidines would also be observed.

Applications in Drug Discovery and Medicinal Chemistry

While specific applications of this compound are not extensively documented, its structural motifs suggest significant potential as a building block in medicinal chemistry. The 3,3-disubstituted piperidine scaffold is of particular interest for several reasons:

-

Conformational Restriction: The gem-disubstitution at the C3 position restricts the conformational flexibility of the piperidine ring, which can lead to higher binding affinity and selectivity for a biological target.

-

Introduction of Chirality: If the synthesis is performed stereoselectively, the chiral center at C3 can be used to probe chiral recognition sites in proteins.

-

Scaffold for Library Synthesis: The ester functionality provides a handle for further chemical modifications, such as conversion to amides, alcohols, or other functional groups, allowing for the rapid generation of a library of diverse compounds for screening.

Derivatives of piperidine-3-carboxylic acid have shown a wide range of biological activities, including acting as GABA uptake inhibitors and as components of anti-Alzheimer's agents.[1][8] The introduction of the additional methyl group in this compound offers a unique scaffold for the development of novel therapeutic agents in these and other disease areas.

Safety and Handling

As with any chemical, this compound should be handled with appropriate safety precautions in a well-ventilated fume hood. Personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn. Based on related compounds, it may be a skin and eye irritant. A full safety data sheet (SDS) should be consulted before handling.

Conclusion

This compound represents a valuable, albeit underexplored, building block for medicinal chemistry. Its synthesis, achievable through established organic chemistry methodologies, provides access to a 3,3-disubstituted piperidine scaffold with significant potential for the development of novel, potent, and selective therapeutic agents. The in-depth understanding of its synthesis and characterization, as outlined in this guide, provides a solid foundation for researchers and drug development professionals to leverage the unique structural features of this compound in their discovery efforts.

References

-

Frolov, N. A., & Vereshchagin, A. N. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International Journal of Molecular Sciences, 24(3), 2937. [Link]

-

Mokhtary, M., & Mahooti, K. (2024). Recent Advances in the Synthesis of Highly Substituted Piperidine Analogs with Biological Activities. Advanced Journal of Chemistry A, 7(2), 163-189. [Link]

-

PubChem. (n.d.). Methyl piperidine-3-carboxylate. National Center for Biotechnology Information. Retrieved from [Link]

-

ChemBK. (2024). METHYL PIPERIDINE-3-CARBOXYLATE. Retrieved from [Link]

-

Gao, Y., et al. (2021). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. Molecules, 26(13), 3829. [Link]

-

Doley, A., et al. (2022). Facile synthesis of 3-amino substituted piperidines from L-glutamic acid. Indian Journal of Chemistry, 61B(4), 468-474. [Link]

-

Patel, M., et al. (2015). Discovery of Novel 3,3-Disubstituted Piperidines as Orally Bioavailable, Potent, and Efficacious HDM2-p53 Inhibitors. Journal of Medicinal Chemistry, 58(15), 6095-6118. [Link]

- U.S. Patent No. 4,435,572. (1984). Synthesis of ethyl-4(3'-methoxyphenyl)-1-methyl piperidine-3-carboxylate.

-

Organic Syntheses. (n.d.). Esterification of carboxylic acids. Retrieved from [Link]

-

Master Organic Chemistry. (2022). Fischer Esterification. Retrieved from [Link]

-

Chemistry LibreTexts. (2023). Fischer Esterification. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Fischer Esterification. Retrieved from [Link]

Sources

- 1. Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications | MDPI [mdpi.com]

- 3. Methyl piperidine-3-carboxylate | C7H13NO2 | CID 351626 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 3-Methyl-3-piperidinecarboxylic acid hydrochloride AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. Fischer Esterification [organic-chemistry.org]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. ajchem-a.com [ajchem-a.com]

An In-depth Technical Guide to Methyl 3-methylpiperidine-3-carboxylate

Introduction

The piperidine scaffold is a cornerstone of modern medicinal chemistry, present in a vast array of pharmaceuticals and biologically active natural products.[1][2] Its saturated, six-membered heterocyclic structure provides a robust, three-dimensional framework that is amenable to diverse functionalization, enabling precise control over the spatial orientation of pharmacophoric elements.[3] This guide focuses on a specific, yet highly valuable derivative: Methyl 3-methylpiperidine-3-carboxylate. The introduction of a quaternary center at the C-3 position, known as gem-disubstitution, imparts unique conformational constraints and metabolic stability, making this scaffold particularly attractive for lead optimization in drug discovery.[4][5] This document serves as a comprehensive technical resource, detailing the nomenclature, synthesis, characterization, reactivity, and applications of this important molecular building block.

IUPAC Nomenclature and Structural Elucidation

The formal IUPAC name for the topic compound is This compound . This name is derived following a systematic application of chemical nomenclature rules:

-

Parent Heterocycle : The core structure is a six-membered saturated ring containing one nitrogen atom, which is named piperidine .

-

Principal Functional Group : The molecule contains an ester, which has higher priority than the secondary amine of the piperidine ring. The ester function, therefore, dictates the suffix of the name.

-

Numbering : The piperidine ring is numbered starting with the nitrogen atom as position 1.

-

Substituents : A methyl group (-CH₃) is located at the C-3 position. The carboxylate group (-COO-) is also at the C-3 position.

-

Ester Naming : The name of the alkyl group from the alcohol portion ("methyl") is stated first. This is followed by the name of the parent carboxylic acid ("3-methylpiperidine-3-carboxylic acid"), with the "-oic acid" ending replaced by "-oate". Since the carboxyl group is attached to a ring, the suffix "-carboxylate" is used.

Combining these elements yields the unambiguous IUPAC name: This compound .

Chemical Structure:

Figure 1: Chemical structure of this compound.

Chemical and Physical Identifiers

| Identifier | Value | Source |

| IUPAC Name | This compound | - |

| Molecular Formula | C₈H₁₅NO₂ | Calculated |

| Molecular Weight | 157.21 g/mol | Calculated |

| CAS Number | Not readily available. (Parent: 50585-89-2) | [6][7] |

Synthesis of this compound

The creation of the 3,3-disubstituted piperidine core is a key challenge that can be addressed through various synthetic strategies. A direct and efficient laboratory-scale approach involves the α-alkylation of a pre-existing piperidine-3-carboxylate scaffold. This method leverages the acidity of the proton at the C-3 position, which is activated by the adjacent ester group.

Proposed Synthetic Workflow: α-Methylation

The synthesis begins with the commercially available starting material, Methyl piperidine-3-carboxylate. The secondary amine must first be protected to prevent undesired N-alkylation and to improve solubility in organic solvents. The tert-butyloxycarbonyl (Boc) group is an excellent choice due to its stability under basic conditions and ease of removal under acidic conditions.

Diagram 1: Proposed synthesis of this compound.

Detailed Experimental Protocol

Step 1: N-Boc Protection of Methyl piperidine-3-carboxylate

-

Dissolve Methyl piperidine-3-carboxylate (1.0 eq) in dichloromethane (DCM, approx. 0.5 M).

-

Add triethylamine (Et₃N, 1.5 eq) to the solution and cool to 0 °C in an ice bath.

-

Add a solution of di-tert-butyl dicarbonate (Boc₂O, 1.2 eq) in DCM dropwise over 30 minutes.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours, monitoring by TLC until the starting material is consumed.

-

Quench the reaction with water and separate the organic layer. Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the N-Boc protected intermediate, which can often be used without further purification.[8]

Causality: The Boc group is essential to prevent the strongly basic conditions of the subsequent alkylation step from deprotonating the N-H proton, which would lead to a mixture of N- and C-alkylated products. Triethylamine acts as a base to neutralize the acid formed during the reaction.

Step 2: α-Methylation of the Protected Intermediate

-

Prepare a solution of lithium diisopropylamide (LDA) by adding n-butyllithium (1.1 eq) to a solution of diisopropylamine (1.2 eq) in anhydrous tetrahydrofuran (THF) at -78 °C under an inert atmosphere (e.g., Argon or Nitrogen).

-

Add a solution of the N-Boc-protected intermediate (1.0 eq) in anhydrous THF dropwise to the LDA solution at -78 °C. Stir for 1 hour to ensure complete enolate formation.

-

Add methyl iodide (MeI, 1.5 eq) to the reaction mixture and stir at -78 °C for 2-4 hours.

-

Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

-

Extract the product with ethyl acetate, wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.

-

Purify the crude product by flash column chromatography (silica gel, hexane/ethyl acetate gradient) to obtain pure N-Boc-Methyl 3-methylpiperidine-3-carboxylate.

Causality: LDA is a strong, non-nucleophilic base, ideal for quantitatively forming the ester enolate at the sterically hindered C-3 position without competing addition reactions. The low temperature (-78 °C) is critical to maintain the kinetic stability of the enolate and prevent side reactions.

Step 3: N-Boc Deprotection

-

Dissolve the purified N-Boc protected product from Step 2 in a 1:1 mixture of DCM and trifluoroacetic acid (TFA) or in a solution of 4M HCl in 1,4-dioxane.

-

Stir the solution at room temperature for 1-2 hours.

-

Concentrate the reaction mixture under reduced pressure to remove the acid and solvent.

-

Neutralize the resulting salt with a base (e.g., saturated NaHCO₃) and extract the free amine into an organic solvent like DCM or ethyl acetate to yield the final product, this compound.

Spectroscopic Characterization

Structural confirmation of this compound relies on a combination of spectroscopic techniques. While experimental data for this specific molecule is not widely published, a reliable prediction of its spectral characteristics can be made based on data from analogous structures.[9][10][11][12]

Predicted Spectroscopic Data

| Technique | Feature | Predicted Chemical Shift / Value | Assignment |

| ¹H NMR | Singlet | ~ 3.70 ppm | -OCH₃ (Ester methyl) |

| Multiplets | ~ 2.8 - 3.2 ppm | -CH₂-N-CH₂- (Piperidine C2, C6) | |

| Multiplets | ~ 1.5 - 2.0 ppm | -CH₂-CH₂- (Piperidine C4, C5) | |

| Singlet | ~ 1.25 ppm | C3-CH₃ (Quaternary methyl) | |

| Broad Singlet | Variable | -NH (Amine proton) | |

| ¹³C NMR | Carbonyl | ~ 175 ppm | C =O (Ester) |

| Methoxy | ~ 52 ppm | -OC H₃ | |

| Piperidine | ~ 45-50 ppm | C 2, C 6 | |

| Quaternary | ~ 40 ppm | C 3 | |

| Piperidine | ~ 25-35 ppm | C 4, C 5 | |

| Methyl | ~ 22 ppm | C3-C H₃ | |

| IR (Infrared) | N-H Stretch | ~ 3300-3400 cm⁻¹ (broad) | Secondary Amine |

| C-H Stretch | ~ 2850-2960 cm⁻¹ | Aliphatic C-H | |

| C=O Stretch | ~ 1735 cm⁻¹ (strong) | Ester Carbonyl | |

| C-O Stretch | ~ 1170-1250 cm⁻¹ | Ester C-O | |

| MS (EI) | M⁺ (Molecular Ion) | m/z = 157 | C₈H₁₅NO₂ |

| Major Fragment | m/z = 98 | M - COOCH₃ (Loss of carbomethoxy group) | |

| Major Fragment | m/z = 84 | α-cleavage, loss of C3 substituents |

Note: NMR shifts are referenced to TMS in CDCl₃. Actual values may vary based on solvent and experimental conditions.

Reactivity and Chemical Transformations

This compound possesses two primary reactive sites: the secondary amine of the piperidine ring and the methyl ester. This dual functionality allows it to serve as a versatile intermediate for the synthesis of more complex molecules.

-

N-Functionalization : The lone pair of electrons on the nitrogen atom makes it nucleophilic and basic. It readily undergoes reactions such as alkylation, acylation, sulfonylation, and reductive amination to introduce substituents on the nitrogen.[13] This is a common strategy in drug development to modulate properties like solubility, cell permeability, and target engagement.

-

Ester Manipulation : The ester group can be transformed into other functional groups.

-

Hydrolysis : Treatment with aqueous base (e.g., NaOH, KOH) followed by acidic workup will convert the ester to the corresponding carboxylic acid.

-

Reduction : Strong reducing agents like lithium aluminum hydride (LiAlH₄) will reduce the ester to a primary alcohol, yielding (3-methylpiperidin-3-yl)methanol.[14][15]

-

Amidation : The ester can be converted to an amide by reaction with an amine, often at elevated temperatures or with catalysis.

-

Diagram 2: Key chemical transformations of the target molecule.

Applications in Drug Discovery and Development

The 3,3-disubstituted piperidine motif is of significant interest in medicinal chemistry for several strategic reasons:

-

Three-Dimensionality : Unlike flat aromatic rings, the saturated piperidine scaffold provides a defined three-dimensional geometry. The gem-disubstitution at C-3 locks the conformation of the ring, reducing its flexibility and presenting substituents to biological targets in a more predictable orientation. This can lead to enhanced binding affinity and selectivity.[1]

-

Metabolic Stability : The quaternary carbon at C-3 is sterically hindered and lacks a proton, making it resistant to metabolic oxidation by cytochrome P450 enzymes. This "metabolic blocking" can improve the pharmacokinetic profile of a drug candidate by increasing its half-life.

-

Vectorial Control : The two distinct substituents at the C-3 position can be used to explore chemical space in precise vectors, allowing for fine-tuning of structure-activity relationships (SAR).

-

Physicochemical Property Modulation : The introduction of the C-3 methyl group increases the lipophilicity of the molecule compared to its unsubstituted parent. This can influence crucial drug-like properties such as solubility, permeability, and plasma protein binding.

This scaffold and its analogs have been explored in the development of inhibitors for various biological targets, including protein-protein interactions where precise spatial positioning is critical for efficacy.[4]

Conclusion

This compound is a valuable chemical entity whose IUPAC name accurately reflects its structure. Its synthesis, while requiring careful control of reaction conditions, is achievable through established organic chemistry methodologies like α-alkylation of ester enolates. The true value of this compound lies in its application as a sophisticated building block for drug discovery. The gem-disubstituted piperidine core provides a conformationally constrained, metabolically stable, and three-dimensionally complex scaffold that enables medicinal chemists to design novel therapeutics with potentially improved potency, selectivity, and pharmacokinetic properties. This guide provides the foundational technical knowledge for researchers to effectively synthesize, characterize, and strategically employ this compound in their research and development endeavors.

References

-

Valkonen, A., & Pihlaja, K. (1988). Piperidine ester derivatives in mass spectrometric analysis of fatty acids from human serum phospholipids and cholesteryl esters. Biomedical & Environmental Mass Spectrometry, 16(1-12), 443-446. [Link]

-